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molecular formula C10H8ClNO6 B141395 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate CAS No. 156876-26-5

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate

Cat. No. B141395
M. Wt: 273.62 g/mol
InChI Key: LLQGXKKNTCFHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846659B2

Procedure details

Phosgene (500 mL of 20% w/v in toluene from Fluka: 965 mmole; 4 eq.) was added slowly to a cold, stirring solution of 50 g (237 mmole; 1 eq.) of 1-(4,5-methylenedioxy-2-nitrophenyl)ethanol in 400 mL dry THF. The solution was stirred overnight at ambient temperature at which point TLC.(20% Et2O/hexane) indicated >95% conversion. The mixture was evaporated (an oil-less pump with downstream aqueous NaOH trap is recommended to remove the excess phosgene) to afford a viscous brown oil. Purification was effected by flash chromatography on a short (9×13 cm) column of silica gel eluted with 20% Et2O/hexane. Typically 55 g (85%) of the solid yellow MeNPOC-Cl is obtained by this procedure. The crude material has also been recrystallized in 2-3 crops from 1:1′ether/hexane. On this scale, ˜100 ml is used for the first crop, with a few percent THF added to aid dissolution, and then cooling overnight at −20° C. (this procedure has not been optimized). The product should be stored desiccated at −20° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Et2O hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1](Cl)([Cl:3])=[O:2].[CH2:5]1[O:13][C:12]2[C:7](=[CH:8][C:9]([N+:17]([O-:19])=[O:18])=[C:10]([CH:14]([OH:16])[CH3:15])[CH:11]=2)[O:6]1.CCOCC.CCCCCC>C1COCC1>[Cl:3][C:1]([O:16][CH:14]([C:10]1[CH:11]=[C:12]2[O:13][CH2:5][O:6][C:7]2=[CH:8][C:9]=1[N+:17]([O-:19])=[O:18])[CH3:15])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1OC2=CC(=C(C=C2O1)C(C)O)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Et2O hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at ambient temperature at which point TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated (an oil-less pump with downstream aqueous NaOH trap
CUSTOM
Type
CUSTOM
Details
to remove the excess phosgene)
CUSTOM
Type
CUSTOM
Details
to afford a viscous brown oil
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluted with 20% Et2O/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(=O)OC(C)C1=C(C=C2C(=C1)OCO2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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